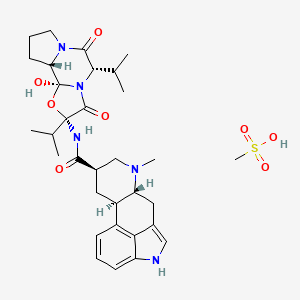
1-Amino-2-naphthol
Overview
Description
1-Amino-2-naphthol, also known as 2-hydroxy-1-naphthylamine, is an organic compound with the molecular formula C10H9NO. It is a derivative of naphthalene, featuring both an amino group and a hydroxyl group attached to the naphthalene ring. This compound is commonly used in the synthesis of azo dyes and other organic compounds due to its reactive nature .
Mechanism of Action
Target of Action
1-Amino-2-naphthol is a versatile organic compound that has been used in various organic transformations . It is primarily used as a building block in the synthesis of azo dyes . The primary targets of this compound are methylene-substituted azaheterocycles .
Mode of Action
This compound interacts with its targets through a process known as condensation . In the presence of an oxidizing agent, this compound undergoes condensation with methylene-substituted azaheterocycles to yield photochromic spirooxazines . This reaction involves the formation of a new carbon-carbon bond, leading to the creation of a new compound .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of photochromic spirooxazines . These compounds have the ability to reversibly change their structure in response to light, making them useful in various applications, including optical data storage and photochromic lenses . The downstream effects of these pathways can lead to the production of a variety of azo dyes .
Result of Action
The primary result of this compound’s action is the production of photochromic spirooxazines . These compounds have unique photochromic properties, meaning they can reversibly change their color in response to light . This makes them valuable in a range of applications, from optical data storage devices to photochromic lenses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an oxidizing agent is necessary for the compound to undergo condensation with methylene-substituted azaheterocycles . Additionally, factors such as temperature, pH, and the presence of other chemicals can also impact the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
1-Amino-2-naphthol plays a significant role in biochemical reactions, particularly in the degradation of azo dyes. It interacts with enzymes such as azoreductases, which are responsible for the reduction of azo bonds in dyes. These interactions lead to the formation of aromatic amines, including this compound, which can further participate in various biochemical pathways . The compound’s ability to undergo redox reactions makes it a crucial intermediate in the metabolism of azo dyes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, it inhibits cell growth at certain concentrations. For instance, in Staphylococcus aureus, this compound can inhibit cell growth at concentrations as low as 1 μg/ml and completely stop growth at higher concentrations . This compound can also influence cell signaling pathways and gene expression, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules such as enzymes and proteins. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain azoreductases, thereby affecting the reduction of azo dyes . Additionally, this compound can bind to DNA and proteins, leading to changes in gene expression and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade in the presence of strong acids or bases . Long-term exposure to this compound in in vitro studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects. For example, in studies involving rodents, high doses of this compound have been associated with adverse effects such as liver toxicity and changes in blood parameters . It is important to determine the threshold levels at which these effects occur to ensure safe usage.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of azo dyes. It is metabolized by enzymes such as azoreductases, which reduce the azo bonds to form aromatic amines . These metabolites can then enter various biochemical pathways, including those involved in detoxification and excretion.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with DNA and proteins . These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2-naphthol can be synthesized through several methods:
-
Reduction of Nitroso-β-naphthol: : This method involves the reduction of nitroso-β-naphthol in an alkaline solution using hydrogen sulfide or sodium hydrosulfite. The reaction is carried out in the presence of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the product .
-
Reduction of Orange II: : Another method involves the reduction of Orange II (1-p-sulfobenzeneazo-2-naphthol) to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the following steps:
Sulfonation of Naphthalene: Naphthalene is sulfonated to produce 2-naphthalenesulfonic acid.
Hydrolysis: The sulfonic acid group is cleaved in molten sodium hydroxide to yield 2-naphthol.
Nitrosation and Reduction: 2-naphthol is then nitrosated and reduced to produce this compound.
Chemical Reactions Analysis
1-Amino-2-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium hydrosulfite, hydrogen sulfide.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products
Scientific Research Applications
1-Amino-2-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in the detection of certain biomolecules.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Amino-2-naphthol can be compared with other similar compounds, such as:
2-Naphthol: Similar in structure but lacks the amino group, making it less reactive in certain reactions.
1-Naphthol: Similar in structure but lacks the amino group, making it less versatile in synthetic applications.
1-Amino-4-naphthol: Similar in structure but has the amino and hydroxyl groups in different positions, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of both amino and hydroxyl groups on the naphthalene ring, making it highly versatile in various chemical reactions and applications .
Properties
IUPAC Name |
1-aminonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMMQQXRSYSWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1198-27-2 (hydrochloride) | |
| Record name | 1-Amino-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20883897 | |
| Record name | 2-Naphthalenol, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2834-92-6, 95609-86-2 | |
| Record name | 1-Amino-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095609862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-naphthol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 1-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenol, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB1ZPM5M0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-amino-2-naphthol?
A1: this compound has the molecular formula C10H9NO and a molecular weight of 159.19 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: The infrared (IR) spectra of this compound and its derivatives show characteristic peaks for various functional groups. These include peaks for -OH stretching, aromatic -CH stretching, C=C and C=N ring stretching, C-O stretching, and -CCl stretching (depending on the specific derivative) [].
Q3: What is the solubility of this compound?
A3: this compound exhibits good aqueous solubility due to the presence of -OH and -SO3H groups, especially when functionalized with this compound-4-sulfonic acid (ANSA) [].
Q4: How is this compound used in dye synthesis?
A4: this compound is a key intermediate in synthesizing various azo dyes. It acts as the diazo component, reacting with diazonium salts of aromatic amines to form the final dye molecule [, , ].
Q5: Can this compound be used to synthesize other heterocyclic compounds besides azo dyes?
A5: Yes, this compound reacts with alkenyl acetylenic ynamines to produce naphtho[1,2-d]oxazoles with unconjugated double bonds []. Additionally, it can be condensed with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidine derivatives with potential anti-inflammatory and analgesic activities [].
Q6: How does the structure of this compound relate to its use in the synthesis of naphtho[1,2-d]oxazoles?
A6: The ortho-relationship of the amino and hydroxyl groups in this compound is crucial for forming the oxazole ring. This arrangement facilitates condensation reactions with carboxylic acid derivatives or aldehydes, leading to cyclization and formation of the naphtho[1,2-d]oxazole core [].
Q7: What are the advantages of using ANSA as a functionalization agent for multi-walled carbon nanotubes?
A7: Functionalization of multi-walled carbon nanotubes (MWCNTs) with ANSA improves their aqueous solubility due to the presence of –OH and –SO3H groups. This modification also enhances the antimicrobial activity of MWCNTs, particularly against Gram-negative bacteria like E. coli and S. typhimurium [].
Q8: Can you elaborate on the role of ANSA in the synthesis of conducting polymers?
A8: ANSA acts as a comonomer with aniline in the synthesis of conducting polymers. The presence of SO3H groups in ANSA provides intrinsic protonic doping ability to the copolymer, leading to highly soluble self-doped homopolymers and copolymers. These copolymers can be blended with materials like low-density polyethylene (LDPE) to create films with effective antistatic properties [, ].
Q9: How does the reaction media influence the formation of polyaniline nanotubes in the presence of ANSA?
A9: The reaction media plays a crucial role in controlling the morphology of the resulting polymers. By adjusting the reaction conditions and the presence of a dopant, the synthesis can yield either nanotubes or nanoparticles of polyaniline [].
Q10: Does this compound possess any biological activity?
A10: While this compound itself exhibits some inhibitory effects on mitochondrial function [], its derivatives, particularly those incorporating naphthoquinone or oxazole moieties, show promising anti-parasitic activity against Schistosoma mansoni [].
Q11: What is the significance of the mutagenicity studies conducted on this compound-based azo dyes?
A11: These studies are crucial for assessing the potential health risks associated with exposure to these dyes. Research suggests that the mutagenicity of these dyes is primarily due to the aromatic amines liberated upon reduction of the azo bond. Specifically, sulfonation of the azo dyes at particular positions can significantly reduce their mutagenicity [].
Q12: How does this compound contribute to the toxicity of certain azo dyes?
A12: this compound can be a metabolite of some azo dyes following their reduction. While the parent dye might be less toxic, this compound, particularly in its oxidized form, can exhibit higher toxicity [, ].
Q13: Can you elaborate on the application of this compound in detecting outer membrane vesicles (OMVs)?
A13: this compound phosphate (ANP) is used as a substrate in a novel electrochemical immunosensor for detecting OMVs. The sensor utilizes the enzyme DT-diaphorase, which catalyzes the dephosphorylation of ANP to this compound. The resulting this compound can then be electrochemically oxidized, generating a signal proportional to the concentration of OMVs present [].
Q14: What is the environmental impact of this compound and its derivatives?
A14: As a breakdown product of azo dyes, this compound can pose environmental concerns. While anaerobic degradation can lead to its methanisation [], under aerobic conditions, it undergoes autoxidation, forming colored polymeric products that contribute to environmental pollution [].
Q15: Are there any sustainable approaches for managing waste containing this compound?
A15: Yes, research shows that co-culturing sulphate-reducing bacteria (SRB) with biodigester microflora effectively decolorizes and degrades textile dyes, including those yielding this compound []. This approach offers a promising solution for treating textile effluent and managing waste containing this compound.
Q16: What analytical techniques are commonly employed to characterize and quantify this compound?
A16: Several analytical methods are used for characterizing and quantifying this compound. These include:
- High-performance liquid chromatography (HPLC): This technique is employed to separate and quantify this compound in complex mixtures like dye degradation products [].
- Thin-layer chromatography (TLC): This method helps analyze the reduction products of monoazo dyes, including this compound. Various developing solvents and chromogenic agents are used for visualizing and identifying the compounds [].
- UV-Vis spectrophotometry: This technique is used to monitor the decolorization of azo dyes, indirectly indicating the degradation of this compound [, ].
- Mass spectrometry (MS): Coupled with techniques like liquid chromatography, MS helps identify and confirm the presence of this compound and its degradation products [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R)-6-[(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1212880.png)











![Trimethyl-[[4-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1212902.png)

